O-Methyl-D-tyrosine

Peptide Synthesis Chiral Purity Quality Control

O-Methyl-D-tyrosine (CAS 39878-65-4) uniquely combines D-configuration proteolytic resistance with O-methylation-altered enzyme binding and fluorescence quenching. Chiral purity [α]20/D +7.0±1°. Validated precursor for D-Tyr(Me) pharmacophore in vasopressin V1a antagonists; competitive tyrosine hydroxylase inhibitor (Ki ≈15 µM). Essential for SPPS of metabolically stable peptides. D-stereochemistry evades eukaryotic proteases; O-methyl group modifies electronic properties. Not scientifically interchangeable with O-methyl-L-tyrosine, D-tyrosine, or α-methyl-p-tyrosine.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 39878-65-4
Cat. No. B554733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Methyl-D-tyrosine
CAS39878-65-4
SynonymsO-Methyl-D-tyrosine; 4-Methoxy-D-Phenylalanine; 39878-65-4; (R)-2-Amino-3-(4-methoxyphenyl)propanoicacid; (R)-2-amino-3-(4-methoxyphenyl)propionicacid; (2R)-2-amino-3-(4-methoxyphenyl)propanoicacid; H-D-Tyr(Me)-OH; D-Tyrosine,O-methyl-; AC1OCT42; (R)-2-AMINO-3-(4-METHOXY-PHENYL)-PROPIONICACID; SCHEMBL597743; 69575_FLUKA; CTK7A2410; GEYBMYRBIABFTA-SECBINFHSA-N; MolPort-003-794-878; ZINC8076113; ANW-29200; AKOS015851868; AJ-57306; AK-40105; AM808156; KB-39606; KB-59298; SC-09956; AB0041272
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1
InChIKeyGEYBMYRBIABFTA-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Methyl-D-tyrosine (CAS 39878-65-4): A D-Amino Acid Derivative for Enzyme Inhibition and Peptide Engineering


O-Methyl-D-tyrosine (CAS 39878-65-4) is a synthetic D-amino acid derivative of tyrosine, characterized by the methylation of the phenolic hydroxyl group on the aromatic ring. This modification results in the chemical formula C10H13NO3 and a molecular weight of 195.22 g/mol [1]. It is distinct from its enantiomer, O-methyl-L-tyrosine, and its parent compound, D-tyrosine. The compound is primarily utilized as a chiral building block in peptide synthesis and as an enzyme inhibitor, notably of tyrosine hydroxylase (TH), which is the rate-limiting enzyme in catecholamine biosynthesis . Its D-configuration offers increased resistance to proteolytic degradation compared to its L-counterpart, a critical attribute for in vivo applications.

O-Methyl-D-tyrosine: Why Substitution with Other Tyrosine Analogs Can Compromise Experimental Outcomes


Substituting O-Methyl-D-tyrosine with other tyrosine derivatives like O-methyl-L-tyrosine, D-tyrosine, or alpha-methyl-p-tyrosine is not scientifically valid for specific applications. The D-configuration is not recognized by most eukaryotic proteases, granting peptides containing this residue enhanced in vivo stability compared to their L-amino acid counterparts . Furthermore, the O-methyl group fundamentally alters the electronic properties of the aromatic ring, which can change fluorescence quenching efficiency and enzyme binding kinetics [1]. The combination of D-stereochemistry and O-methylation creates a unique chemical entity that cannot be replicated by other analogs, which are either L-enantiomers, lack the O-methyl group, or possess different modifications (e.g., alpha-methylation). These differences directly impact key performance metrics in enzymatic assays and peptide synthesis protocols.

Quantitative Differentiation Guide for O-Methyl-D-tyrosine (CAS 39878-65-4) Sourcing


O-Methyl-D-tyrosine vs. O-Methyl-L-tyrosine: Stereochemical and Purity Specifications for Peptide Synthesis

When sourcing for solid-phase peptide synthesis, the stereochemical purity of the amino acid is paramount. O-Methyl-D-tyrosine is commercially available with a specified optical rotation of [α]20/D +7.0±1° (c = 1% in 5 M HCl) and a purity of ≥99.0% (NT) . This is a critical differentiator from its L-enantiomer, O-methyl-L-tyrosine, which would exhibit a negative optical rotation. Using the incorrect enantiomer can lead to the synthesis of an inactive or unintended diastereomer, compromising entire batches of research peptides.

Peptide Synthesis Chiral Purity Quality Control

O-Methyl-D-tyrosine vs. D-Tyrosine: Differential Fluorescence Quenching Behavior for Biophysical Assays

The O-methylation of the tyrosine phenol ring significantly alters its photophysical properties. Studies show that an amide group quenches the fluorescence of O-methyl-tyrosine with higher efficiency than that of unmodified tyrosine [1]. This is attributed to the lower ionization potential of the methylated derivative [1]. This quantitative difference in quenching efficiency provides a distinct spectroscopic handle for monitoring peptide conformation and interactions, which is not available when using D-tyrosine.

Biophysical Assays Fluorescence Spectroscopy Peptide Characterization

O-Methyl-D-tyrosine as an Inhibitor: Distinguishing Mechanism from Other Tyrosine Analogs

O-Methyl-D-tyrosine acts as a competitive inhibitor of tyrosine hydroxylase (TH) with a reported Ki of approximately 15 µM . While alpha-methyl-p-tyrosine (AMPT) is also a competitive inhibitor of TH, its mechanism is differentiated by its alpha-methyl group, which affects its interaction with the enzyme's active site. This contrasts with the O-methyl modification on the target compound, which is designed to mimic the natural substrate's hydroxyl group, thereby influencing different binding kinetics.

Enzymology Catecholamine Synthesis Inhibitor Profiling

O-Methyl-D-tyrosine in Peptidomimetics: Enhanced Stability and Bioactivity in Designed Peptides

Incorporation of O-Methyl-D-tyrosine into peptides enhances their stability and bioactivity compared to sequences containing L-tyrosine or D-tyrosine . The D-configuration confers resistance to proteolytic degradation, while the O-methyl group can enhance receptor binding affinity or alter the peptide's conformational landscape. This is a key differentiator for procurement in peptidomimetic drug discovery programs, where in vivo half-life and target engagement are critical parameters.

Peptidomimetics Drug Discovery Protease Resistance

Recommended Application Scenarios for O-Methyl-D-tyrosine (CAS 39878-65-4) Based on Evidence


Synthesis of Protease-Resistant, D-Amino Acid-Containing Bioactive Peptides

Given its D-configuration and high chiral purity ([α]20/D +7.0±1°) , O-Methyl-D-tyrosine is ideally suited as a building block for solid-phase peptide synthesis (SPPS) when creating metabolically stable, D-amino acid-containing peptides. This application leverages the compound's resistance to enzymatic degradation to improve the in vivo half-life of peptide therapeutics or probes.

Development of Novel Tyrosine Hydroxylase (TH) Inhibitors for Neurochemical Studies

O-Methyl-D-tyrosine acts as a competitive inhibitor of TH (Ki ≈ 15 µM) . This specific property makes it a valuable tool for neuroscience research focused on modulating catecholamine (e.g., dopamine, norepinephrine) biosynthesis. It can be used to probe the role of TH in various disease models, including Parkinson's disease and hypertension.

Biophysical Characterization of Protein/Peptide Conformational Changes via Fluorescence

The higher fluorescence quenching efficiency of O-methyl-tyrosine compared to tyrosine provides a unique spectroscopic advantage. Researchers can site-specifically incorporate O-Methyl-D-tyrosine into a protein or peptide to monitor local conformational changes, ligand binding, or folding/unfolding dynamics with enhanced sensitivity.

Synthesis of Vasopressin Receptor Antagonists and Other Peptide-Based Pharmaceuticals

The D-Tyr(Me) moiety is a recognized pharmacophore in the design of potent and selective peptide antagonists, particularly for vasopressin receptors (V1a) . O-Methyl-D-tyrosine serves as a direct precursor for incorporating this critical residue into linear and cyclic peptide antagonists, which are studied for applications in cardiovascular and renal diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-Methyl-D-tyrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.